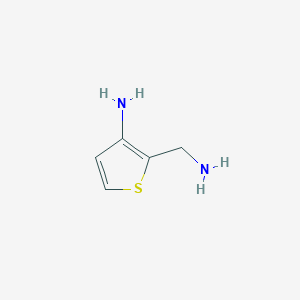

2-(Aminomethyl)thiophen-3-amine

Description

2-(Aminomethyl)thiophen-3-amine is a substituted thiophene derivative featuring an aminomethyl (-CH₂NH₂) group at the 2-position and a primary amine (-NH₂) at the 3-position of the thiophene ring. Thiophene-based amines are critical in medicinal chemistry due to their role as intermediates in synthesizing bioactive molecules, including antioxidants, anti-inflammatory agents, and antimicrobial compounds .

Theoretical molecular formula: C₅H₈N₂S (molecular weight ≈ 128.2 g/mol). Its bifunctional amine groups may enhance solubility in polar solvents and enable diverse reactivity, such as participation in Schiff base formation or coordination chemistry.

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

2-(aminomethyl)thiophen-3-amine |

InChI |

InChI=1S/C5H8N2S/c6-3-5-4(7)1-2-8-5/h1-2H,3,6-7H2 |

InChI Key |

CJJCIBOBFJIGKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)thiophen-3-amine typically involves the reduction of 2-thiophenemethylamine. One common method is the reduction of 2-thiophenemethanamine using zinc powder and ammonium hydroxide . Another approach involves the condensation of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride, followed by reduction with zinc powder .

Industrial Production Methods

Industrial production methods for 2-(Aminomethyl)thiophen-3-amine often involve large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)thiophen-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be further reduced to form thiophene derivatives.

Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Zinc powder and ammonium hydroxide are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various thiophene derivatives.

Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

2-(Aminomethyl)thiophen-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of nanomaterials and agricultural chemicals, including herbicides.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it has been shown to enhance the anticancer activity of certain drugs by interacting with cellular pathways involved in tumor growth .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Aminomethyl)thiophen-3-amine with structurally related thiophene derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 2-(Aminomethyl)thiophen-3-amine (hypothetical) | C₅H₈N₂S | 128.2 | -NH₂ (3-position), -CH₂NH₂ (2-position) | Bifunctional amine; high nucleophilicity |

| Thiophen-3-amine | C₄H₅NS | 99.15 | -NH₂ (3-position) | Simplest 3-aminothiophene; low steric hindrance |

| 2-(3-Thienyl)ethanamine | C₆H₉NS | 127.21 | -CH₂CH₂NH₂ (3-position) | Ethylamine chain; TAAR1 receptor ligand |

| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.4 | Tertiary amine with two thiophene groups | Complex structure; potential for multi-target interactions |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid amide | C₉H₁₁NO₂S | 205.26 | Fused cyclohexene ring; amide group | Enhanced rigidity; antioxidant properties |

Key Observations :

- Steric and Electronic Effects: The bifunctional amines in 2-(Aminomethyl)thiophen-3-amine may confer higher reactivity compared to monofunctional analogs like Thiophen-3-amine.

- Solubility : Ethylamine-substituted derivatives (e.g., 2-(3-Thienyl)ethanamine) exhibit moderate water solubility due to their aliphatic amine chains, whereas Thiophen-3-amine is less polar . The target compound’s dual amines may improve solubility in aqueous media.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Aminomethyl)thiophen-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves functionalization of thiophene cores. For example, reductive amination of ketone intermediates using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can yield the aminomethyl group. Optimization includes adjusting solvent polarity (e.g., THF vs. ethanol) and temperature to control selectivity. Substituted thiophene precursors, such as 3-thienylacetic acid derivatives, may serve as starting materials for oxidation or reduction steps .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Aminomethyl)thiophen-3-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aminomethyl group's position on the thiophene ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies N-H and C-N stretches. Computational tools like PubChem-derived SMILES and InChI notations aid in structural validation .

Q. What intermediates are commonly encountered during synthesis, and how are they analyzed?

- Methodological Answer : Key intermediates include oxidized carboxylic acids (from KMnO₄ treatment) or reduced alcohols (via LiAlH₄). These are characterized via thin-layer chromatography (TLC) for purity and GC-MS for volatility assessment. For non-volatile intermediates, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 2-aminothiophene derivatives be resolved?

- Methodological Answer : Discrepancies in antioxidant vs. anti-inflammatory activities (e.g., ethyl 2-aminothiophene-3-carboxylates vs. cyclohepta[b]thiophene derivatives ) require systematic evaluation. Dose-response assays, cell-line specificity studies, and molecular docking to compare binding affinities (e.g., COX-2 for anti-inflammatory targets) can clarify mechanisms. Meta-analyses of structure-activity relationships (SAR) are essential .

Q. What strategies enhance the stability of 2-(Aminomethyl)thiophen-3-amine under experimental conditions?

- Methodological Answer : Stability challenges arise from the amine group's susceptibility to oxidation. Protection with tert-butoxycarbonyl (BOC) groups, as seen in 2-(BOC-amino)-3-thiophenylacetic acid derivatives , prevents degradation. Storage under inert atmospheres (argon) and low-temperature conditions (-20°C) further mitigates decomposition.

Q. How do structural modifications at the aminomethyl group influence pharmacological profiles?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents alters electronic density, affecting receptor binding. For example, 5-(trifluoromethyl)-4H-1,3-thiazin-2-amine derivatives show enhanced metabolic stability. Computational modeling (e.g., DFT calculations) predicts electronic effects, while in vitro assays validate bioavailability and target engagement .

Q. What experimental designs address low yields in multi-step syntheses of 2-(Aminomethyl)thiophen-3-amine derivatives?

- Methodological Answer : Design of Experiments (DoE) optimizes critical parameters like catalyst loading (e.g., palladium for cross-coupling) and reaction time. Parallel synthesis using automated platforms accelerates screening. Case studies on tetrahydrobenzo[b]thiophene derivatives highlight the importance of purifying intermediates via column chromatography to eliminate side products .

Data Analysis and Mechanistic Questions

Q. How can researchers distinguish between competing reaction pathways in thiophene functionalization?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N for amine tracking) identify dominant pathways. For example, competing substitution vs. elimination in chloromethyl-thiophene intermediates can be resolved by analyzing byproduct ratios via GC-MS .

Q. What computational tools predict the regioselectivity of electrophilic attacks on 2-(Aminomethyl)thiophen-3-amine?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to map nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) surfaces, generated using software like Gaussian, guide predictions. Experimental validation via nitration or halogenation reactions confirms computational findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.